

Spectroscopic Profile of 2',6'-Difluoropropiophenone: A Technical Guide

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Compound of Interest

Compound Name: 2',6'-Difluoropropiophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2',6'-Difluoropropiophenone** (CAS RN: 85068-31-1). Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectroscopic data generated from validated computational models, alongside detailed, generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of **2',6'-Difluoropropiophenone** in research and development settings.

Chemical Structure and Properties

- IUPAC Name: 1-(2,6-difluorophenyl)propan-1-one[1]
- Molecular Formula: C₉H₈F₂O[1]
- Molecular Weight: 170.16 g/mol [1]
- InChI: InChI=1S/C9H8F2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3[1]
- SMILES: CCC(=O)C1=C(C=CC=C1F)F[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2',6'-Difluoropropiophenone**. These predictions are based on established computational algorithms and can be used as a reference for the analysis of experimentally obtained spectra.

Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.45	m	1H	H-4'
~7.05	t	2H	H-3', H-5'
~2.85	q	2H	-CH ₂ - (Propanoyl)
~1.15	t	3H	-CH ₃ (Propanoyl)

Predicted ^{13}C NMR Data (CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~198.5	C=O (Ketone)
~161.0 (dd)	C-2', C-6' (C-F)
~132.5 (t)	C-4'
~115.0 (t)	C-1'
~112.0 (dd)	C-3', C-5'
~35.0	-CH ₂ - (Propanoyl)
~8.5	-CH ₃ (Propanoyl)

Note: The multiplicities for the aromatic carbons are due to C-F coupling.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Weak	Aromatic C-H Stretch
~2980, ~2940	Weak	Aliphatic C-H Stretch
~1700	Strong	C=O Stretch (Ketone)
~1620, ~1590	Medium	Aromatic C=C Stretch
~1470	Medium	C-H Bend (Aliphatic)
~1250	Strong	C-F Stretch
~1000	Medium	Aromatic C-H In-plane Bend
~780	Strong	Aromatic C-H Out-of-plane Bend

Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
170	100	[M] ⁺ (Molecular Ion)
141	80	[M - C ₂ H ₅] ⁺ (Loss of ethyl group)
113	40	[M - C ₂ H ₅ - CO] ⁺
95	30	[C ₆ H ₃ F ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2',6'-Difluoropropiophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **2',6'-Difluoropropiophenone**.

Materials:

- **2',6'-Difluoropropiophenone** sample
- Deuterated chloroform (CDCl_3)
- 5 mm NMR tubes
- Tetramethylsilane (TMS) internal standard
- NMR spectrometer (e.g., 400 MHz or higher)
- Pipettes and vials

Protocol:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the **2',6'-Difluoropropiophenone** sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CDCl_3 to the vial.
 - Add a small amount of TMS as an internal standard (for referencing the chemical shifts to 0 ppm).
 - Gently agitate the vial to ensure the sample is completely dissolved.
 - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spinner and place it in the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:

- Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.
- Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Set up a proton-decoupled ¹³C NMR experiment.
 - Set the appropriate spectral width and acquisition parameters.
 - Acquire the spectrum with a sufficient number of scans. Due to the lower natural abundance of ¹³C, more scans will be required compared to ¹H NMR.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
 - Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **2',6'-Difluoropropiophenone** to identify its functional groups.

Materials:

- **2',6'-Difluoropropiophenone** sample
- Potassium bromide (KBr), IR grade (for pellet method) or a suitable solvent (for solution method)
- FTIR spectrometer with a KBr pellet press or a liquid cell

- Agate mortar and pestle

Protocol (KBr Pellet Method):

- Sample Preparation:
 - Place a small amount (1-2 mg) of the **2',6'-Difluoropropiophenone** sample into an agate mortar.
 - Add approximately 100-200 mg of dry KBr powder.
 - Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet-forming die.
 - Press the die under high pressure to form a transparent or semi-transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Processing:
 - Process the spectrum by subtracting the background.
 - Identify and label the significant absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2',6'-Difluoropropiophenone**.

Materials:

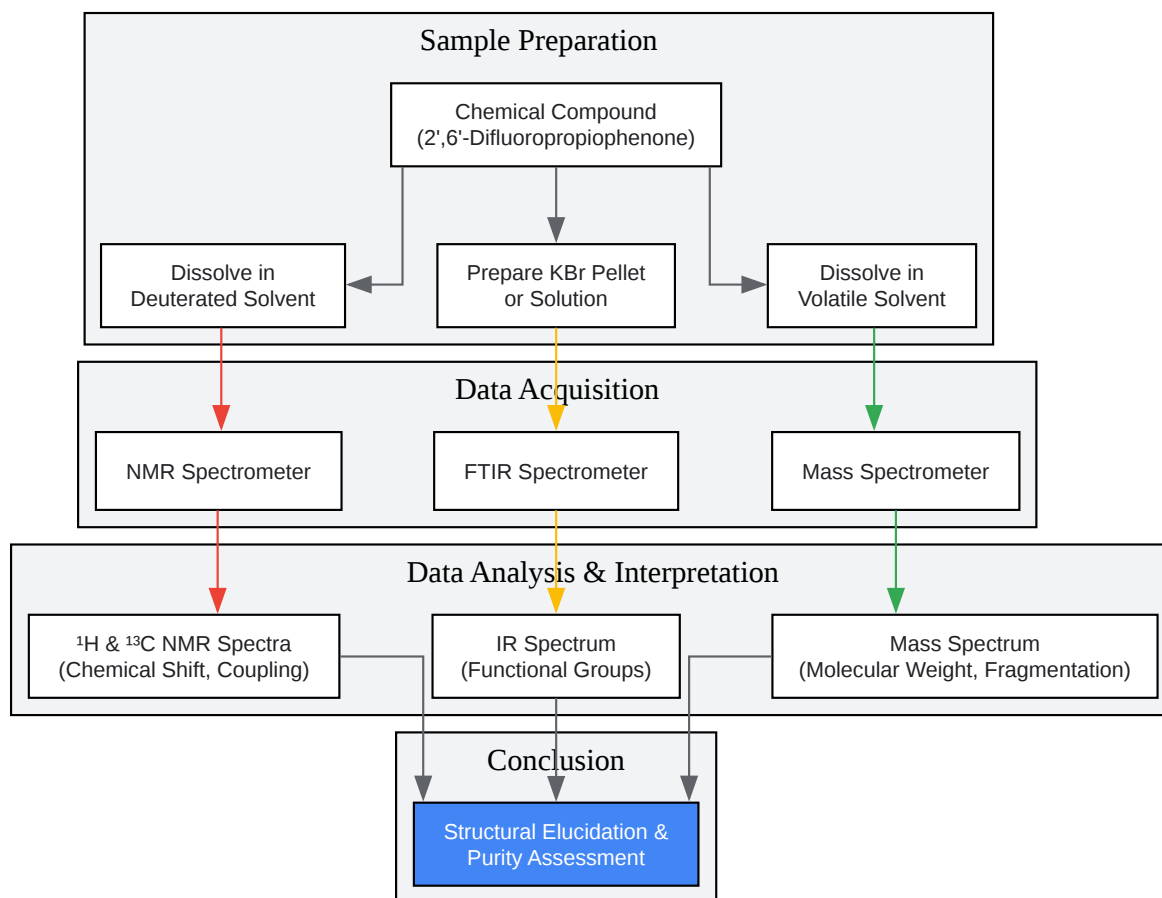
- **2',6'-Difluoropropiophenone** sample
- A suitable volatile solvent (e.g., methanol, acetonitrile)
- Mass spectrometer (e.g., with Electron Ionization - EI)

Protocol:

- Sample Preparation:
 - Prepare a dilute solution of the **2',6'-Difluoropropiophenone** sample in a suitable volatile solvent.
- Instrument Setup:
 - Set the mass spectrometer to the appropriate ionization mode (e.g., Electron Ionization at 70 eV).
 - Calibrate the instrument using a known standard.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum over a suitable m/z range.
- Data Analysis:
 - Identify the molecular ion peak (M^+).
 - Analyze the fragmentation pattern and assign the major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2',6'-Difluoropropiophenone**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 2',6'-Difluoropropiophenone | C₉H₈F₂O | CID 522824 - PubChem [pubchem.ncbi.nlm.nih.gov]
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